VP-4556 Demonstrates Moderate Anti-MRSA Potency Compared to Methicillin but Offers Structural Novelty
VP-4556 (2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene) exhibits anti-MRSA activity with a reported MIC of 8 µg/mL (approx. 28.5 µM) against *Staphylococcus aureus* ATCC 43300, achieving >95% growth inhibition . In a separate comparative study, the positive control methicillin demonstrated an MIC of 1.95 µg/mL against the same ATCC 43300 strain [1]. While VP-4556 is less potent than methicillin on a weight basis, it represents a non-β-lactam scaffold, offering a distinct mechanism of action that may circumvent common resistance pathways.
| Evidence Dimension | In vitro antibacterial activity against MRSA (ATCC 43300) |
|---|---|
| Target Compound Data | MIC = 8 µg/mL; growth inhibition >95% |
| Comparator Or Baseline | Methicillin: MIC = 1.95 µg/mL |
| Quantified Difference | VP-4556 MIC is 4.1-fold higher (less potent) than methicillin |
| Conditions | Broth microdilution assay; strain: *Staphylococcus aureus* ATCC 43300 (MRSA) |
Why This Matters
This quantifies the anti-MRSA potency of VP-4556, allowing researchers to benchmark its activity against a clinical standard and to select it for studies focused on novel, non-β-lactam antibacterials.
- [1] Mickymaray, S., & Al Aboody, M. S. (2015). Table 2: Antibacterial activity of several 2-AFAs against MRSA ATCC 43300 and CIMRSA strains. *PLoS ONE*, 10(2), e0117664. PMC4048129. View Source
